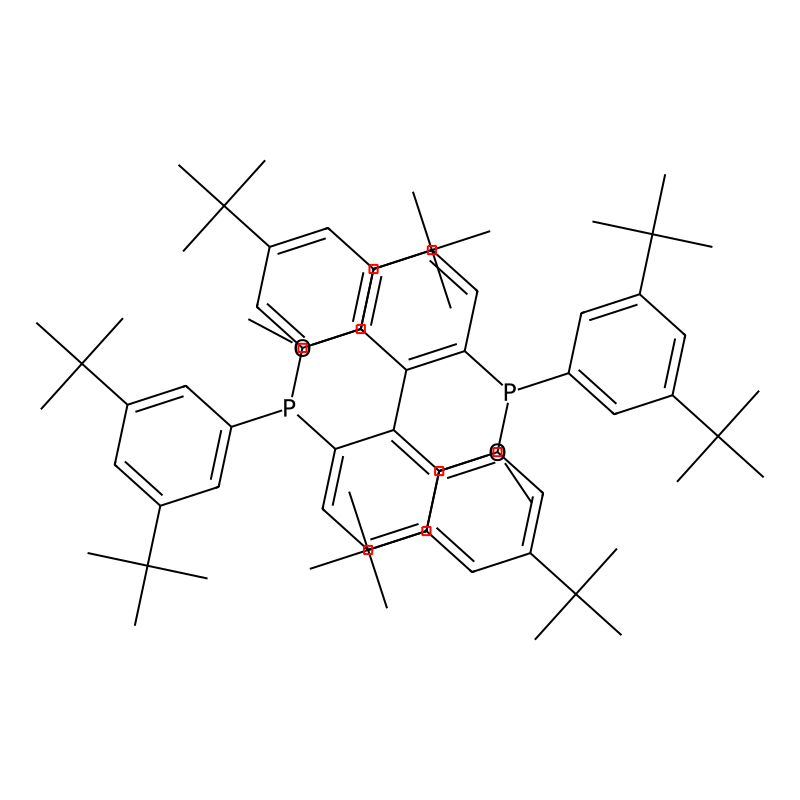

[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Catalyst precursor in homogeneous catalysis:

This compound, with its bulky tert-butyl groups and multiple phosphine functionalities, exhibits potential as a ligand or catalyst precursor in homogeneous catalysis. [] Homogeneous catalysis involves reactions where the catalyst and the reactants are in the same phase, typically a liquid. Ligands are molecules that bind to the central metal atom in a catalyst, influencing its reactivity and selectivity.

The bulky tert-butyl groups in this molecule can provide steric hindrance, controlling the approach of substrates to the metal center and potentially leading to enantioselective catalysis, where the catalyst favors the formation of one specific enantiomer (mirror image) of a product molecule. [] The phosphine groups can donate electrons to the metal center, affecting its electronic properties and influencing the reaction pathway.

While research specifically investigating this particular compound as a catalyst precursor is scarce, similar compounds with bulky arylphosphine groups have been successfully employed in various homogeneous catalytic reactions, including hydrogenation, hydroformylation, and asymmetric allylic alkylation. [, ]

The compound [2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane is a phosphine derivative characterized by its complex structure, which includes multiple bulky tert-butyl groups and methoxy substituents. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including catalysis and materials science. The presence of phosphanyl groups suggests that this compound may exhibit significant reactivity, particularly in coordination chemistry and organic synthesis.

The mechanism of action for this specific compound is not documented as it's likely not yet explored in detail. However, bulky aryl phosphines generally function as ligands in homogeneous catalysis. They coordinate to a metal center in a catalyst molecule, influencing the reaction pathway and product selectivity through steric and electronic effects [].

Bulky aryl phosphines, like this compound, can pose several safety hazards:

- Flammability: Organic compounds with aromatic groups are generally flammable.

- Toxicity: Information on the specific toxicity of this compound might not be available, but phosphines can be toxic upon inhalation or ingestion.

- Air and Moisture Sensitivity: As mentioned earlier, phosphines readily react with air and moisture, potentially releasing toxic or flammable fumes.

Additional Points

- Nucleophilic substitutions: The phosphanyl groups can act as nucleophiles, facilitating reactions with electrophiles.

- Coordination with metal centers: The phosphine moieties can coordinate with transition metals, forming metal-phosphine complexes that are useful in catalysis.

- Oxidation reactions: The phosphorus in phosphines can be oxidized to phosphine oxides or phosphates, altering the compound's reactivity and properties.

The synthesis of [2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane typically involves several steps:

- Preparation of Phosphine Precursors: Starting materials such as 3,5-ditert-butylphenol are reacted with phosphorus trichloride to form intermediate phosphine derivatives.

- Coupling Reactions: The intermediates are then coupled using methods such as Suzuki or Stille coupling to introduce the methoxyphenyl groups.

- Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound suitable for further studies.

The uniqueness of the target compound lies in its complex structure that combines multiple functional groups capable of diverse interactions and applications. Further research is needed to fully elucidate its properties and potential uses across different scientific fields.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential areas of investigation include:

- Binding Affinity Tests: Evaluating how well the compound interacts with various biological targets (e.g., enzymes or receptors).

- Cellular Uptake Studies: Understanding how effectively the compound penetrates cellular membranes and its subsequent effects on cellular functions.

- Toxicity Assessments: Investigating any adverse effects associated with the compound's use in biological systems.

Several compounds share structural similarities with [2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane, including:

- Triphenylphosphine: A well-known phosphine used widely in organic synthesis and catalysis.

- Bis(diphenylphosphino)ethane: Another ligand used in coordination chemistry, known for its bidentate nature.

- Phosphorus-containing dendrimers: These compounds exhibit unique properties due to their branched structures and have applications in drug delivery.

Comparison TableCompound Name Unique Features

XLogP3

22.2

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Unique Features |

XLogP3 22.2

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|